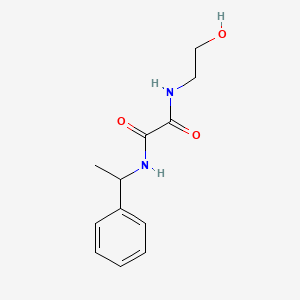
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide, also known as HEPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the activation of microglia. In animal studies, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to improve cognitive function and reduce neuronal damage in models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has several advantages for lab experiments, including its low toxicity and high stability. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide can be easily synthesized using different methods, and its purity can be easily verified using analytical techniques, such as high-performance liquid chromatography. However, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide also has some limitations for lab experiments, including its limited solubility in water and its potential interactions with other compounds in the experimental system.
Future Directions
There are several future directions for research on N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide, including the development of new synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in different fields. In medicine, future research could focus on the development of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide derivatives with improved pharmacological properties and the evaluation of their efficacy in animal models of neurodegenerative disorders. In agriculture, future research could focus on the optimization of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide formulations for use as plant growth regulators and pesticides. In material science, future research could focus on the use of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide as a stabilizer for emulsions and as a template for the synthesis of metal nanoparticles.
Synthesis Methods
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide can be synthesized using different methods, including the reaction of 2-aminoethanol with 1-phenylethyl isocyanate, the reaction of 2-chloroethylamine hydrochloride with 1-phenylethyl isocyanate, and the reaction of 2-hydroxyethylamine hydrochloride with 1-phenylethyl isocyanate. The yield and purity of the product depend on the method used and the conditions of the reaction.
Scientific Research Applications
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been studied for its potential use in the synthesis of metal nanoparticles and as a stabilizer for emulsions.
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(10-5-3-2-4-6-10)14-12(17)11(16)13-7-8-15/h2-6,9,15H,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSOBNRFMWXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

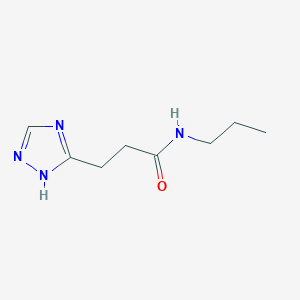
![2-{2-[4-(Morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl}acetic acid dihydrochloride](/img/structure/B2383574.png)
![2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2383575.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2383578.png)
![2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2383579.png)
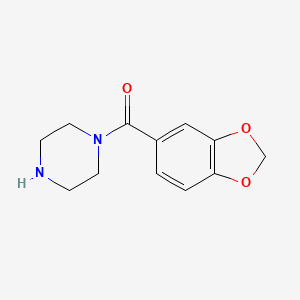
![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)
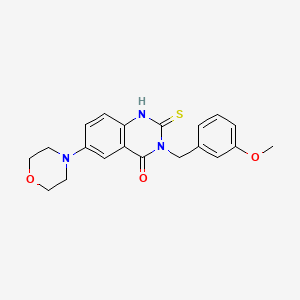
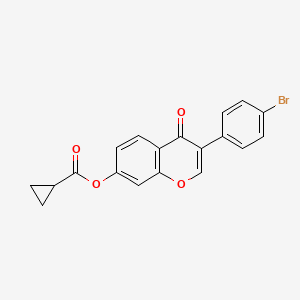


![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)
![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)
